4-Carboxyl-17beta-Estradiol-d3
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Overview
Description
4-Carboxyl-17 is a compound that belongs to the class of carboxylic acids, which are organic acids containing a carboxyl functional group. Carboxylic acids are widely found in nature and are also synthetically manufactured. The carboxyl group in 4-Carboxyl-17 consists of a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom, giving it the general formula R-COOH .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Carboxyl-17 can be synthesized through various methods, including:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to produce carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents (RMgX) react with carbon dioxide (CO₂) to form carboxylic acids.
Industrial Production Methods
Industrial production of 4-Carboxyl-17 often involves large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
4-Carboxyl-17 undergoes various chemical reactions, including:
Substitution: Carboxylic acids can undergo nucleophilic acyl substitution reactions to form derivatives such as esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions
Major Products
Primary Alcohols: Formed by reduction
Esters: Formed by esterification with alcohols
Amides: Formed by reaction with amines
Scientific Research Applications
4-Carboxyl-17 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Carboxyl-17 involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, undergoing transformations that produce biologically active metabolites .
Comparison with Similar Compounds
4-Carboxyl-17 can be compared with other carboxylic acids such as:
Acetic Acid (CH₃COOH): A simple carboxylic acid used in vinegar.
Benzoic Acid (C₆H₅COOH): An aromatic carboxylic acid used as a food preservative.
Citric Acid (C₆H₈O₇): A tricarboxylic acid found in citrus fruits and used in the food and beverage industry.
Uniqueness: : 4-Carboxyl-17’s unique structure and functional groups make it suitable for specific applications in organic synthesis and industrial processes, distinguishing it from other carboxylic acids .
Properties
Molecular Formula |
C19H24O4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-19-9-8-11-10-4-6-15(20)17(18(22)23)13(10)3-2-12(11)14(19)5-7-16(19)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3,(H,22,23)/t11-,12-,14+,16+,19+/m1/s1/i7D2,16D |
InChI Key |
YQTASQANBQGSOV-NMFIOFMGSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4C(=O)O)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4C(=O)O)O |
Origin of Product |
United States |
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